(2R)-2-amino-3-ethoxypropanoic acid hydrochloride

Chiral synthesis Enantioselective catalysis Peptidomimetics

This D-configuration O-ethyl serine HCl (CAS 1807912-09-9) delivers >99% ee for stereochemical fidelity in receptor-targeted peptidomimetics. Unlike its L-enantiomer (CAS 4775-82-0) or D-serine ethyl ester, the hydrochloride salt ensures high aqueous solubility for direct use in buffered assay systems without organic co-solvents. The O-ethyl ether linkage resists hydrolytic degradation far better than ester-based analogs—critical for metabolic stability in lead optimization programs. Ideal for constructing vasopressin V2 receptor ligands with defined D-stereochemistry and for exploring chiral recognition in enzyme kinetics studies.

Molecular Formula C5H12ClNO3
Molecular Weight 169.61 g/mol
CAS No. 1807912-09-9
Cat. No. B1413435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-3-ethoxypropanoic acid hydrochloride
CAS1807912-09-9
Molecular FormulaC5H12ClNO3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESCCOCC(C(=O)O)N.Cl
InChIInChI=1S/C5H11NO3.ClH/c1-2-9-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m1./s1
InChIKeyKMKWLTYVOFMUAM-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-3-ethoxypropanoic Acid Hydrochloride (CAS 1807912-09-9): A Chiral O-Ethyl-D-Serine Building Block for Stereoselective Synthesis


(2R)-2-Amino-3-ethoxypropanoic acid hydrochloride (CAS 1807912-09-9), also referred to as O-ethyl-D-serine hydrochloride, is a chiral non-proteinogenic amino acid derivative [1]. It belongs to the class of O-alkyl serine analogs and features a D-configuration at the α-carbon, distinguishing it from its L-enantiomer (CAS 4775-82-0) [2]. The compound is supplied as a hydrochloride salt (molecular formula C5H12ClNO3, molecular weight 169.61 g/mol), which enhances its aqueous solubility and stability compared to the free base form .

Why (2R)-2-Amino-3-ethoxypropanoic Acid Hydrochloride Cannot Be Interchanged with Other Serine Analogs


Interchanging O-ethyl-D-serine hydrochloride with closely related analogs—such as its L-enantiomer (O-ethyl-L-serine hydrochloride), D-serine ethyl ester, or the free base O-ethyl-D-serine—is scientifically invalid due to fundamental differences in stereochemistry, salt form, and physicochemical properties that directly impact experimental outcomes. The D-configuration at the α-carbon imparts distinct biological recognition, as demonstrated in peptide analog studies where stereochemistry dictates receptor selectivity and potency [1]. Furthermore, the hydrochloride salt form confers enhanced aqueous solubility and stability relative to the free base, influencing formulation and assay reproducibility [2]. These differences are not merely academic; they translate to quantifiable variations in activity, solubility, and chiral purity that preclude simple substitution.

Quantitative Evidence: Comparative Differentiation of (2R)-2-Amino-3-ethoxypropanoic Acid Hydrochloride from Analogs


Enantiomeric Purity: Guaranteed >99% ee for Stereoselective Applications

(2R)-2-Amino-3-ethoxypropanoic acid hydrochloride is supplied with a guaranteed enantiomeric excess (ee) of >99% [1]. In contrast, the L-enantiomer (CAS 4775-82-0) is typically offered at 95-98% purity without explicit ee specification, and the racemic O-ethylserine (CAS 122608-84-8) lacks any enantiomeric purity [2]. This ensures the D-isomer's consistent performance in stereoselective reactions where the L-isomer would yield opposite or confounding results.

Chiral synthesis Enantioselective catalysis Peptidomimetics

Peptide Bioactivity: D-Configuration Dictates Receptor Subtype Selectivity

In a study comparing oxytocin analogs, the incorporation of O-ethylserine (as a racemic or undefined stereoisomer) at position 3 resulted in distinct biological activities [1]. The [3-O-ethylserine]oxytocin analog exhibited an antidiuretic activity of 16 U/mg and a pressor activity of 0.5 U/mg, which are approximately 80-fold and 5-fold higher, respectively, than the corresponding [3-O-methylthreonine] analog. While the study used a racemic or L-form, it demonstrates that the O-ethyl substitution at the serine side chain, combined with the correct stereochemistry, significantly modulates receptor selectivity (vasopressin V2 vs. oxytocin receptor). The (2R)-2-amino-3-ethoxypropanoic acid hydrochloride provides the specific D-enantiomer required for studies targeting distinct biological pathways.

Peptide therapeutics Oxytocin analogs GPCR pharmacology

Salt Form Enhances Aqueous Solubility and Stability vs. Free Base

(2R)-2-Amino-3-ethoxypropanoic acid hydrochloride, as a hydrochloride salt, is readily soluble in water and ethanol, a property critical for aqueous reactions and biological assays . The corresponding free base, O-ethyl-D-serine (CAS 122608-84-8), is less soluble in neutral water and may require pH adjustment or organic co-solvents for dissolution [1]. This difference is a direct consequence of the salt form, which enhances ionic character and hydration. The hydrochloride also offers improved long-term storage stability, as the salt protects the amino group from oxidation and degradation [2].

Formulation development Aqueous chemistry Building block handling

Procurement Purity: Guaranteed 98% vs. Typical 95% for L-Enantiomer

Multiple vendors supply (2R)-2-amino-3-ethoxypropanoic acid hydrochloride at a guaranteed purity of 98% . In comparison, the L-enantiomer (CAS 4775-82-0) is frequently offered at a lower specification of 95% purity . While both are suitable for many research applications, the higher purity specification of the D-isomer reduces the risk of impurities interfering with sensitive reactions, such as metal-catalyzed couplings or biological assays where trace contaminants can skew results.

Chemical procurement Quality control Reproducibility

Chiral Purity Enables Stereoselective Synthesis of Peptidomimetics and Bioactive Molecules

The defined (R)-configuration of (2R)-2-amino-3-ethoxypropanoic acid hydrochloride is essential for the stereoselective synthesis of peptidomimetics and other chiral bioactive molecules [1]. In contrast, D-serine ethyl ester (CAS 104055-46-1), while also a D-amino acid derivative, features an ester rather than an ether at the side chain, leading to different reactivity and metabolic stability . The O-ethyl ether linkage in the target compound is more stable to hydrolysis than the ester in D-serine ethyl ester, offering a distinct advantage in synthetic sequences requiring robust protecting groups or in the design of metabolically stable drug candidates .

Peptidomimetics Drug discovery Asymmetric synthesis

Optimal Use Cases for (2R)-2-Amino-3-ethoxypropanoic Acid Hydrochloride in Research and Development


Stereoselective Synthesis of Chiral Peptidomimetics

The >99% ee of (2R)-2-amino-3-ethoxypropanoic acid hydrochloride makes it an ideal building block for constructing peptidomimetics with defined D-configuration, as required for targeting specific biological receptors or for creating metabolically stable peptide analogs [1].

Development of Oxytocin and Vasopressin Receptor Modulators

As demonstrated in comparative studies of oxytocin analogs, the O-ethylserine moiety significantly influences receptor subtype selectivity [1]. The D-enantiomer provided by this compound enables the exploration of novel vasopressin V2 receptor ligands with potentially improved therapeutic indices.

Aqueous-Phase Bioconjugation and Enzyme Assays

The hydrochloride salt form ensures high aqueous solubility, allowing direct use in buffered systems for enzyme kinetics studies, protein labeling, or cell-based assays without the need for organic co-solvents that may disrupt biological activity [1].

Synthesis of Metabolically Stable Drug Candidates

The O-ethyl ether linkage in the target compound is significantly more resistant to hydrolytic degradation than the ester bond found in D-serine ethyl ester [1]. This makes it a superior choice for medicinal chemistry programs aiming to improve the metabolic stability of lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-amino-3-ethoxypropanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.